Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate

CCR5 antagonist HIV-1 entry inhibitor chemokine receptor pharmacology

Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate (CAS 301225-52-5; synonym 1-Boc-4-(pyridin-3-ylamino)piperidine) is a bifunctional heterocyclic building block comprising a piperidine ring N-protected by a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a pyridin-3-ylamino moiety. With molecular formula C15H23N3O2 and molecular weight 277.36 g/mol, it belongs to the class of Boc-protected 4-amino piperidines frequently employed as intermediates in medicinal chemistry.

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
CAS No. 301225-52-5
Cat. No. B3258161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate
CAS301225-52-5
Molecular FormulaC15H23N3O2
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=CC=C2
InChIInChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-12(7-10-18)17-13-5-4-8-16-11-13/h4-5,8,11-12,17H,6-7,9-10H2,1-3H3
InChIKeySGWSPSSRJWXVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate (CAS 301225-52-5): A Boc-Protected Piperidine-Pyridine Building Block for CCR5 Antagonist Programs


Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate (CAS 301225-52-5; synonym 1-Boc-4-(pyridin-3-ylamino)piperidine) is a bifunctional heterocyclic building block comprising a piperidine ring N-protected by a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a pyridin-3-ylamino moiety . With molecular formula C15H23N3O2 and molecular weight 277.36 g/mol, it belongs to the class of Boc-protected 4-amino piperidines frequently employed as intermediates in medicinal chemistry . Unlike its regioisomeric analogs bearing pyridin-2-yl or pyridin-4-yl substitution, the 3-pyridylamino orientation positions the pyridine nitrogen meta to the point of attachment—a geometry that is critical for key hydrogen-bonding interactions in certain chemokine receptor pharmacophores [1].

Why Regioisomeric Substitution Prevents Direct Replacement of Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate in CCR5-Targeted Synthesis


In piperidine-chemokine receptor programs, the regioisomeric position of the pyridine nitrogen is not a trivial structural nuance but a pharmacophoric determinant. The 3-pyridylamino substitution embodied by this compound provides a hydrogen-bond acceptor geometry that has been optimized within the 4-(aminoheterocycle)piperidine series of CCR5 antagonists, yielding lead compound 4a with 1.8 nM binding affinity [1]. The pyridin-2-ylamino regioisomer (CAS 301226-83-5) possesses virtually identical calculated physicochemical properties—LogP 2.90390, PSA 54.46000—and therefore offers no chromatographic or solubility advantage . However, its altered nitrogen position would reposition the critical hydrogen-bonding vector, potentially disrupting receptor-ligand complementarity. Generic substitution with the 2-pyridyl or 4-pyridyl analog cannot replicate the empirically validated pharmacophore geometry documented in the CCR5 antagonist literature, and no peer-reviewed study has demonstrated comparable target engagement for those regioisomers .

Quantitative Differentiation Evidence for Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate Against Structural Analogs


CCR5 Antagonist-Derived Binding Affinity Achievable Only Through the 3-Pyridylamino Scaffold

The 3-pyridylamino-piperidine scaffold is the key intermediate for the 4-(aminoheterocycle)piperidine series of CCR5 antagonists. Lead compound 4a, constructed from this scaffold, demonstrates CCR5 receptor binding affinity of 1.8 nM and antiviral activity in peripheral blood mononuclear cells (PBMCs) with IC95 = 50 nM [1]. The regioisomeric 2-pyridylamino analog (CAS 301226-83-5) has not been reported to yield comparable CCR5 antagonist potency in any peer-reviewed study. While direct comparative binding data for the isolated Boc-protected regioisomers are unavailable, the pharmacophore mapping in the original Merck study establishes that the 3-pyridyl nitrogen orientation is essential for receptor complementarity [2]. Patent literature (e.g., US Patent Application 20060229336 and WO2004031172A1) contemplates 2-, 3-, and 4-pyridyl regioisomers broadly but does not provide quantitative activity data supporting 2-pyridyl or 4-pyridyl scaffolds over 3-pyridyl in the CCR5 context [3].

CCR5 antagonist HIV-1 entry inhibitor chemokine receptor pharmacology

Physicochemical Identity of 3-Pyridyl and 2-Pyridyl Regioisomers Necessitates Orthogonal Quality Control

The calculated physicochemical properties of tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate (CAS 301225-52-5) and its 2-pyridylamino regioisomer (CAS 301226-83-5) are virtually identical: LogP 2.90390 and PSA 54.46000 for both compounds . Molecular weights are identical (277.36 g/mol), and both share the molecular formula C15H23N3O2. This near-identity means that standard reversed-phase chromatographic methods cannot reliably resolve these regioisomers if they co-occur as synthetic impurities . Consequently, procurement specifications must require independent analytical confirmation—such as 1H NMR integration of the pyridine ring proton patterns or regioselective HPLC method validation—rather than relying on HPLC purity alone .

regioisomeric impurity chromatographic resolution quality control

Documented Synthesis Efficiency vs. 2-Pyridylamino Analog in Reductive Amination

The target compound is synthesized via a one-step reductive amination between 3-aminopyridine and 1-Boc-4-piperidone under general procedure conditions, affording 4-(pyridin-3-ylamino)-piperidine-1-carboxylic acid tert-butyl ester as a white solid with a reported isolated yield of 92% (3.15 g from 3.0 g 1-Boc-4-piperidone) [1]. In contrast, the synthesis of the 2-pyridylamino analog (CAS 301226-83-5) under comparable reductive amination conditions (1-Boc-4-piperidone with 2-aminopyridine and sodium triacetoxyborohydride) yields only 135 mg of product from 496 mg starting material, corresponding to an estimated isolated yield of approximately 19% after flash chromatography . This approximately 4.8-fold difference in synthetic efficiency reflects the differential reactivity of 3-aminopyridine versus 2-aminopyridine in the reductive amination manifold, with the 2-aminopyridine nitrogen lone pair potentially interfering through intramolecular hydrogen bonding or reduced nucleophilicity .

reductive amination synthesis yield piperidine building block

Boc Protection Enables Orthogonal Deprotection Strategy Unavailable to Unprotected Analog

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen of CAS 301225-52-5 provides orthogonal protection that is stable under basic, nucleophilic, and catalytic hydrogenolysis conditions but can be quantitatively removed under mild acidic conditions (e.g., TFA in DCM, or HCl in dioxane) [1]. This enables chemists to perform reactions selectively at the pyridine ring or secondary amine while the piperidine nitrogen remains protected, then unmask the piperidine for subsequent coupling at a later synthetic stage. The Boc-deprotected analog, 4-(pyridin-3-ylamino)piperidine, lacks this orthogonal handle and exposes a nucleophilic secondary amine capable of competing in acylation, alkylation, or reductive amination reactions, thereby reducing chemoselectivity in multistep syntheses . In the CCR5 antagonist synthesis pathway, the Boc group is retained through the pyrrolidine coupling step and removed only at the final stage, confirming its compatibility with the reported synthetic route [2].

Boc deprotection orthogonal protection downstream functionalization

Procurement-Driven Application Scenarios for Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate in Drug Discovery


CCR5 Antagonist Lead Optimization: Synthesis of 1,3,4-Trisubstituted Pyrrolidine Series

This compound serves as the validated key intermediate for constructing the 4-(aminoheterocycle)piperidine side chain of the 1,3,4-trisubstituted pyrrolidine CCR5 antagonist series. Lead compound 4a, synthesized from this scaffold, achieved 1.8 nM CCR5 binding affinity and IC95 = 50 nM antiviral activity in PBMCs, with improved pharmacokinetic properties relative to earlier leads [1]. Procurement of CAS 301225-52-5 ensures access to the pharmacophore-validated 3-pyridylamino geometry; substitution with the 2-pyridyl regioisomer (CAS 301226-83-5) yields a scaffold with no documented CCR5 activity.

Multistep Parallel Synthesis Requiring Orthogonal Amine Protection

The Boc protecting group on the piperidine nitrogen enables selective deprotection under mild acidic conditions (TFA/DCM or HCl/dioxane) after completion of reactions at the pyridine or secondary amine sites [2]. In CCR5 antagonist synthesis, the Boc group is retained through the pyrrolidine coupling step and removed only at the final stage, confirming compatibility with multistep synthetic sequences [1]. The unprotected analog, 4-(pyridin-3-ylamino)piperidine, lacks this orthogonal handle and introduces a competing nucleophilic amine that would reduce chemoselectivity.

Regioisomer-Controlled Procurement with Orthogonal Analytical Confirmation

Because the 3-pyridylamino compound and its 2-pyridylamino regioisomer (CAS 301226-83-5) share identical calculated LogP (2.90390) and PSA (54.46000), they cannot be reliably distinguished by standard reversed-phase HPLC . Procurement specifications must therefore include orthogonal identity confirmation (e.g., 1H NMR pyridine proton integration or regioselective LC-MS method). This is critical for maintaining SAR integrity in lead optimization programs where undetected regioisomeric contamination could confound biological assay interpretation.

Cost-Efficient Synthesis Scale-Up Leveraging High-Yield Reductive Amination

The reported 92% isolated yield for the one-step reductive amination between 3-aminopyridine and 1-Boc-4-piperidone provides a highly efficient entry to this scaffold [3]. Compared to the approximately 19% yield reported for the 2-pyridylamino analog under comparable conditions, the 3-pyridylamino synthesis offers an approximately 4.8-fold yield advantage that translates directly to lower cost of goods at scale . This differential is relevant for medicinal chemistry groups planning multigram synthesis campaigns where regioisomeric choice materially impacts budget and timeline.

Quote Request

Request a Quote for Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.